molecular formula C18H12N6 B1507624 1,3,5-Tri(5-pyrimidinyl)benzene CAS No. 226714-40-5

1,3,5-Tri(5-pyrimidinyl)benzene

Cat. No.: B1507624
CAS No.: 226714-40-5
M. Wt: 312.3 g/mol
InChI Key: KEWJQPKSAWYDNQ-UHFFFAOYSA-N
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Description

Architectural Significance of Trigonal Planar Linkers in Supramolecular and Extended Framework Design

In the realm of supramolecular chemistry and the design of extended frameworks like Metal-Organic Frameworks (MOFs), the geometry of the molecular building blocks, or "linkers," is paramount. Molecules that possess a C3 symmetry, such as those based on a 1,3,5-substituted benzene (B151609) core, are of particular importance. This arrangement provides a trigonal planar geometry, a structural motif that is highly conducive to the formation of ordered, two-dimensional (2D) and three-dimensional (3D) networks.

The 1,3,5-substitution pattern dictates a 120° angle between the functional groups, which serves as a blueprint for creating highly symmetric and porous structures, such as honeycomb-like networks. This architectural control is crucial for applications in gas storage, separation, and catalysis. The central benzene ring acts as a rigid scaffold, while the appended functional groups direct the assembly into predictable and often highly crystalline superstructures.

Strategic Role of Nitrogen-Rich Heterocyclic Ligands in Coordination Chemistry

Nitrogen-containing heterocyclic compounds, such as pyrimidine (B1678525), are fundamental components in coordination chemistry. The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating to metal ions. smolecule.com This coordination ability is the foundation for the construction of a vast array of coordination polymers and discrete metal complexes. smolecule.com

The presence of multiple nitrogen atoms within the pyrimidine ring, as compared to its pyridine (B92270) analogue, offers distinct electronic properties and potentially different coordination modes. This nitrogen-rich character can influence the resulting complex's stability, electronic behavior, and catalytic activity. The strategic placement of these heterocyclic ligands on a central scaffold allows for the creation of multinuclear complexes and extended frameworks with tailored properties. nih.gov

Overview of 1,3,5-Tri(5-pyrimidinyl)benzene as a Versatile Molecular Building Block

This compound is an organic compound that perfectly embodies the principles described above. It features a central benzene ring symmetrically substituted at the 1, 3, and 5 positions with pyrimidine rings linked at their 5-position. This unique structure results in a molecule with a trigonal planar geometry and multiple nitrogen-based coordination sites, making it a highly promising building block for advanced materials.

The synthesis of such a molecule would likely be achieved through established palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is a standard method for forming carbon-carbon bonds between aryl and heteroaryl halides and boronic acids. researchgate.net This synthetic versatility allows for the potential creation of a wide range of derivatives.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₈H₁₂N₆
CAS Number 226714-40-5
Alternate Names 5-[3,5-di(pyrimidin-5-yl)phenyl]pyrimidine; Pyrimidine, 5,5',5''-(1,3,5-benzenetriyl)tris-

Data sourced from ChemicalBook. chemicalbook.com

The combination of a rigid, symmetric core with multiple, strategically placed nitrogen-rich heterocycles positions this compound as a molecule of significant interest for the future development of functional materials, from porous frameworks for storage and separation to advanced electronic and optical devices. While extensive research on this specific compound is still emerging, its structural analogues and the fundamental principles of supramolecular and coordination chemistry strongly suggest a promising future for its application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3,5-di(pyrimidin-5-yl)phenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6/c1-13(16-4-19-10-20-5-16)2-15(18-8-23-12-24-9-18)3-14(1)17-6-21-11-22-7-17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWJQPKSAWYDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CN=CN=C2)C3=CN=CN=C3)C4=CN=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730717
Record name 5,5',5''-(Benzene-1,3,5-triyl)tripyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226714-40-5
Record name 5,5',5''-(Benzene-1,3,5-triyl)tripyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Solid State Analysis

Single Crystal and Powder X-ray Diffraction for Structural Determination

Powder X-ray diffraction (PXRD) would complement this by providing a fingerprint of the bulk material's crystalline phases. It is instrumental in identifying the presence of single or multiple crystalline forms and can be used to monitor phase transitions.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a crucial aspect to investigate for any new material. Different polymorphs can exhibit distinct physical properties, including solubility, stability, and melting point. A systematic screening of crystallization conditions (e.g., varying solvents, temperatures, and crystallization rates) would be necessary to identify any potential polymorphs of 1,3,5-Tri(5-pyrimidinyl)benzene. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would also be essential to characterize the thermal behavior and stability of any identified crystalline forms.

The data from SC-XRD would be pivotal in analyzing the molecular conformation of this compound. Key parameters of interest would include the dihedral angles between the central benzene (B151609) ring and the peripheral pyrimidinyl rings. These angles would reveal whether the molecule adopts a planar or a more twisted, propeller-like conformation.

Solution-Phase Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

To understand the structure of this compound in the solution phase, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. ¹H and ¹³C NMR spectra would confirm the molecular structure by providing information on the chemical environment of each proton and carbon atom.

The expected ¹H NMR spectrum would likely show distinct signals for the protons on the central benzene ring and the pyrimidinyl rings. The multiplicity and coupling constants of these signals would help in assigning the specific proton resonances. Similarly, the ¹³C NMR spectrum would provide the number of unique carbon environments, consistent with the molecule's C₃ symmetry. Advanced 2D NMR techniques, such as COSY and HSQC, would be invaluable in unambiguously assigning all proton and carbon signals.

Table 1: Anticipated NMR Data for this compound

Nucleus Anticipated Chemical Shift (ppm) Anticipated Multiplicity Assignment
¹Hδ 8.5 - 9.5sPyrimidinyl C2-H, C4-H, C6-H
¹Hδ 7.5 - 8.5sBenzene C-H
¹³Cδ 150 - 160-Pyrimidinyl C2, C4, C6
¹³Cδ 130 - 140-Benzene C (substituted)
¹³Cδ 120 - 130-Benzene C-H
¹³Cδ 115 - 125-Pyrimidinyl C5

Note: This is a hypothetical representation of expected NMR data. Actual chemical shifts and multiplicities would need to be determined experimentally.

Microscopic and Porosity Characterization Techniques for Extended Structures

Should this compound form extended structures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) where it acts as a ligand, further characterization would be essential.

Scanning Electron Microscopy (SEM) would provide high-resolution images of the material's surface morphology, revealing details about particle shape, size distribution, and texture.

The Brunauer–Emmett–Teller (BET) method would be employed to determine the specific surface area of the material. This technique, which involves the physisorption of a gas (typically nitrogen) onto the material's surface, is crucial for characterizing porous materials and would indicate the potential of this compound-based structures for applications in gas storage or catalysis. To date, no such studies have been reported for this specific compound.

Computational and Theoretical Investigations of 1,3,5 Tri 5 Pyrimidinyl Benzene

Electronic Structure and Reactivity Profiling using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. For 1,3,5-Tri(5-pyrimidinyl)benzene, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

The electronic properties of 1,3,5-trisubstituted benzenes are significantly influenced by the nature of the substituent groups. The presence of three pyrimidinyl rings, which are electron-deficient heterocycles, is expected to have a profound impact on the electronic landscape of the central benzene (B151609) core. This arrangement facilitates a conjugated system, allowing for electron delocalization across the entire molecule, which in turn affects its stability and reactivity. smolecule.com

Studies on analogous compounds, such as N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, have utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to determine their electronic properties. irjweb.com For this triazine derivative, the HOMO and LUMO energies were calculated to be -6.2967 eV and -1.8096 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.4871 eV. irjweb.com This energy gap is a crucial parameter, as it reflects the chemical reactivity and kinetic stability of a molecule. A larger gap generally implies higher stability and lower reactivity. youtube.com

For this compound, we can anticipate a similar range for its frontier orbital energies. The electron-withdrawing nature of the pyrimidinyl rings would likely lower the energy of both the HOMO and LUMO, and the extent of this lowering would determine the precise energy gap.

Global reactivity descriptors, which provide insight into the chemical behavior of a molecule, can also be derived from DFT calculations. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). For the aforementioned triazine derivative, the chemical hardness was found to be 2.2435 eV. irjweb.com These parameters are instrumental in predicting how a molecule will interact with other chemical species.

Table 1: Calculated Reactivity Descriptors for an Analogous Triazine Derivative irjweb.com

DescriptorValue (eV)
HOMO Energy-6.2967
LUMO Energy-1.8096
Energy Gap (ΔE)4.4871
Chemical Hardness (η)2.2435

Note: Data is for N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, an analogous compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Prediction

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and intermolecular interactions. For a molecule like this compound, which has several rotational degrees of freedom, MD simulations are invaluable for understanding its flexibility and preferred spatial arrangements.

The rotation of the pyrimidinyl rings around the single bonds connecting them to the central benzene ring gives rise to various conformers. Studies on structurally similar 1,3,5-trisubstituted benzene derivatives have identified different stable or low-energy conformers. For instance, investigations into 1,3,5-Tris(3″-ethynylbiphenyl-2′-yl)benzene derivatives have revealed preferred solid-state conformations such as a "2-up-1-down" arrangement and a "propeller" conformation. researchgate.net In the "propeller" conformation, the peripheral rings are twisted in the same direction relative to the central ring, while the "2-up-1-down" conformation has two rings twisted in one direction and the third in the opposite direction.

Temperature-dependent NMR spectroscopy and DFT calculations on one such derivative showed an energy difference of approximately 2 kJ/mol between two major conformers and a rotational barrier (ΔG‡) of about 77 kJ/mol. researchgate.net This indicates that while there are preferred conformations, the molecule retains a degree of dynamic flexibility.

For 1,3,5-triazine (B166579) derivatives, conformational exchanges between "propeller" and "asymmetric" conformers have been observed in solution. nih.gov The populations of these conformers can vary depending on the specific substituents and the solvent environment. nih.gov

In the context of this compound, MD simulations would be crucial for predicting the equilibrium populations of its different conformers and the energy barriers for their interconversion. These simulations can also predict how the molecule will interact with itself and with other molecules, which is fundamental to understanding its potential for self-assembly. For example, MD simulations of benzene-1,3,5-tricarboxamide (B1221032) (BTA) based supramolecular polymers have been used to study their interactions with biological entities like proteins, revealing how the fibers can interact with and even wrap around them. nih.gov

Table 2: Conformational Data for Analogous 1,3,5-Trisubstituted Benzene Derivatives

Compound TypeObserved/Calculated ConformersRotational Barrier (ΔG‡)Reference
1,3,5-Tris(3″-ethynylbiphenyl-2′-yl)benzene derivative"2-up-1-down", "propeller"~77 kJ/mol researchgate.net
1,3,5-Triazine derivatives"propeller", "asymmetric"- nih.gov

Quantum Chemical Topology and Bonding Analysis (e.g., Quantum Theory of Atoms in Molecules (QTAIM))

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding and non-covalent interactions. pitt.edu By identifying critical points in the electron density, QTAIM can define atomic basins and the bond paths that link them. pitt.edu

For this compound, a QTAIM analysis would provide detailed insights into the nature of the covalent bonds within the benzene and pyrimidine (B1678525) rings, as well as the C-C single bonds connecting them. Furthermore, it could reveal the presence and strength of intramolecular non-covalent interactions, such as hydrogen bonds or other stabilizing contacts, which can influence the molecule's conformational preferences.

QTAIM has been extensively used to study hydrogen bonding in various systems. chemrxiv.org The theory provides descriptors at the bond critical points (BCPs) of these interactions, such as the electron density (ρ) and its Laplacian (∇²ρ), which correlate with the strength of the hydrogen bond. chemrxiv.org While this compound itself does not have traditional hydrogen bond donors, the nitrogen atoms in the pyrimidine rings can act as hydrogen bond acceptors in the presence of suitable donor molecules.

In the context of intermolecular interactions, which are crucial for the formation of supramolecular assemblies, QTAIM can characterize interactions like π-stacking between the aromatic rings. chemrxiv.org The analysis of the electron density between interacting molecules can quantify the strength and nature of these interactions, which are fundamental to predicting the structure and stability of larger aggregates.

Recent studies have employed QTAIM in conjunction with DFT to analyze bonding in complex systems, such as phenanthroline diamide (B1670390) extractants with metal ions. acs.org This combined approach allows for a detailed understanding of the electronic structure and the nature of the interactions within the system. A similar approach applied to this compound would provide a comprehensive picture of its bonding and interaction landscape.

In Silico Design and Prediction of Supramolecular Assemblies and Material Properties

The unique C3-symmetric and planar nature of this compound makes it an excellent building block for the in silico design of supramolecular assemblies and novel materials. Computational methods can be used to predict how these molecules will self-assemble and what properties the resulting materials will possess.

The nitrogen atoms in the pyrimidine rings of this compound can act as coordination sites for metal ions, making it a versatile ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. Computational modeling can help in predicting the geometry and porosity of these frameworks, which is crucial for applications in gas storage, separation, and catalysis.

Furthermore, the aromatic and conjugated nature of this compound suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs). smolecule.com Computational studies can predict key material properties like charge carrier mobility and luminescence characteristics. For instance, modifying the structure by introducing linkers like ethynyl (B1212043) groups between the central benzene and peripheral pyridine (B92270) rings in 1,3,5-tri(pyridin-4-yl)benzene (B1590726) has been shown to alter the electronic communication and photophysical properties.

Computational modeling is increasingly being used to accelerate the discovery of supramolecular materials. nih.gov Software tools can assist in the assembly, structure prediction, and property prediction of these materials. nih.gov For example, computational studies on DNA-directed self-assembly have provided immense insight into the fundamental processes governing the formation of nanostructures. upenn.edu

For this compound, in silico studies could predict its self-assembly behavior in different environments, leading to the design of materials with tailored properties. For example, by analogy with benzene-1,3,5-tricarboxamides, which form one-dimensional fibers through hydrogen bonding, nih.gov it might be possible to design conditions under which this compound forms ordered aggregates through π-π stacking and other non-covalent interactions.

Coordination Chemistry and Metal Organic Framework Mof Applications

Rational Design of 1,3,5-Tri(5-pyrimidinyl)benzene-Derived Ligands for Coordination Polymers and MOFs

The rational design of ligands is a cornerstone of MOF chemistry, enabling the targeted synthesis of frameworks with desired structures and functions. A ligand like this compound, with its three pyrimidine (B1678525) units extending from a central benzene (B151609) ring, is an archetypal C3-symmetric tritopic linker. The nitrogen atoms within the pyrimidine rings are anticipated to serve as the primary coordination sites for metal ions. The rigid geometry of the central benzene core dictates a 120-degree spatial disposition of the pyrimidine arms, predisposing the ligand to form specific network topologies upon coordination with metal centers.

Coordination Modes and Metal-Ligand Connectivity of Pyrimidine Groups

While specific experimental data for this compound is unavailable, the coordination behavior of pyrimidine and its derivatives in MOFs is well-documented. Pyrimidine groups typically coordinate to metal centers through one or both of their nitrogen atoms. The specific coordination mode can vary, including monodentate, bidentate-bridging, or chelating fashions, depending on the metal ion's coordination preference, the presence of other coordinating solvents or anions, and the reaction conditions. In the context of a tri-substituted ligand like this compound, each pyrimidine ring would likely act as a monodentate or bidentate linker, connecting different metal centers to propagate a multi-dimensional network. The steric environment around the nitrogen atoms and the electronic properties of the metal ion would be crucial factors in determining the final connectivity.

Topological Control and Dimensionality in Framework Assembly

The inherent C3 symmetry of this compound makes it a prime candidate for constructing MOFs with predictable topologies. When combined with metal centers of specific coordination geometries (e.g., octahedral, tetrahedral, or square planar), this tritopic linker could, in theory, give rise to a variety of network topologies, such as the well-known (10,3)-a (ths) or (3,6)-connected (kgd) nets. The final dimensionality of the resulting framework—be it a 2D layered structure or a 3D porous network—would be a direct consequence of the interplay between the ligand's geometry and the coordination environment of the metal node. The potential for interpenetration of multiple independent networks is also a factor that would need to be considered and controlled during the synthesis to manage the porosity of the final material.

Synthetic Methodologies for this compound-Based MOFs

The synthesis of MOFs typically involves the self-assembly of metal ions and organic linkers under specific reaction conditions. Although no specific synthetic protocols for MOFs based on this compound have been reported, established methods for other pyrimidine- and tri-topic linker-based MOFs would be applicable.

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are the most common techniques for synthesizing crystalline MOFs. nih.gov These methods involve heating a mixture of the metal salt and the organic linker in a sealed vessel, often in a high-boiling point solvent or water. For a hypothetical this compound-based MOF, a typical synthesis might involve combining the ligand with a suitable metal salt (e.g., nitrates, acetates, or chlorides of transition metals like Zn(II), Cu(II), or Co(II)) in a solvent such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol. mdpi.comnih.gov The reaction would be heated in an autoclave to temperatures typically ranging from 80 to 180 °C for a period of hours to days. The choice of solvent, temperature, reaction time, and the presence of modulators (e.g., mono-carboxylic acids) would be critical parameters to control the crystallization process, influencing the phase purity, crystal size, and defect concentration of the resulting MOF.

Post-Synthetic Modification Strategies within MOFs

Post-synthetic modification (PSM) is a powerful technique to introduce functionality into a MOF after its initial synthesis. This approach allows for the incorporation of chemical groups that might not be stable under the initial MOF synthesis conditions. While there are no reported examples of PSM on MOFs derived from this compound, one could envision strategies if the ligand were to be functionalized. For instance, if the benzene core or the pyrimidine rings of the ligand were to bear reactive functional groups (e.g., -NH2, -OH, or -Br), these could be chemically altered after the framework is assembled. Such modifications could be used to tune the MOF's properties, for example, by grafting new chemical moieties to enhance gas sorption selectivity or to create active sites for catalysis.

Advanced Functional Properties of this compound-Containing MOFs

The functional properties of a MOF are intrinsically linked to its structure, porosity, and chemical composition. For a hypothetical MOF constructed from this compound, several advanced functional properties could be anticipated based on the characteristics of analogous materials. The presence of multiple nitrogen atoms from the pyrimidine rings could impart basicity to the framework, making it a potential candidate for applications in catalysis or for the selective adsorption of acidic gases like CO2. mdpi.com Furthermore, if the MOF possesses permanent porosity after solvent removal, it could be explored for gas storage and separation applications. The photoluminescent properties of the ligand or those arising from metal-to-ligand charge transfer could also lead to applications in chemical sensing, where the luminescence is modulated by the presence of specific analytes. nih.gov However, without experimental data, these potential properties remain speculative.

Gas Adsorption, Storage, and Separation Phenomena

There is no available research data on the gas adsorption, storage, or separation properties of metal-organic frameworks constructed using this compound as a ligand.

For context, MOFs built from similar tritopic nitrogen-containing ligands, such as 1,3,5-tris(1-imidazolyl)benzene, have been investigated for their ability to selectively adsorb gases like acetylene (B1199291) and carbon dioxide. rsc.orgmdpi.com The porosity and surface characteristics of these materials, which are crucial for gas separation, are determined by the geometry of the ligand and the coordination environment of the metal ions. The specific arrangement of nitrogen atoms in the pyrimidine rings of this compound would be expected to influence the framework's topology and its interaction with different gas molecules. However, without experimental data, any discussion of its potential performance in this area remains purely speculative.

Catalytic Activity and Reaction Mechanisms

No published studies were found that investigate the catalytic activity of MOFs or coordination complexes derived from this compound.

The nitrogen sites within the pyrimidine rings could potentially act as Lewis basic sites for catalytic transformations or could be metalated to create active catalytic centers. Research on related materials, such as those based on 1,3,5-tris(4-carboxyphenyl)benzene, has demonstrated catalytic activity for reactions like bromate (B103136) reduction when incorporated into polyoxometalate-based MOFs. Furthermore, copper benzene-1,3,5-tricarboxylate (B1238097) MOFs have been studied as heterogeneous catalysts for biodiesel production. The specific electronic properties and coordination modes of this compound would be critical in determining its suitability for catalytic applications, but this remains an unexplored area of research.

Electrochemical Properties and Proton Conductivity

There is a lack of information regarding the electrochemical properties or proton conductivity of materials synthesized with this compound.

The development of proton-conductive MOFs is an active area of research, with applications in fuel cells and other electrochemical devices. rsc.org The ability of a MOF to conduct protons is often related to the presence of proton carriers, such as water molecules, and pathways for proton transport within the framework. The nitrogen atoms in the pyrimidine rings of the target compound could potentially facilitate hydrogen bonding networks conducive to proton conduction. For example, sulfonate-based MOFs have been shown to exhibit enhanced proton conductivity due to their affinity for water molecules. rsc.org However, no such investigations have been reported for this compound-based materials. Similarly, studies on the electrochemical behavior, such as cyclic voltammetry, which are available for compounds like 3,4,5-tris(chlorophenyl)-1,2-diphosphaferrocenes, are absent for the compound .

Luminescent and Optoelectronic Behavior

No specific data exists in the scientific literature concerning the luminescent or optoelectronic properties of coordination compounds or MOFs incorporating this compound.

Luminescent MOFs are of great interest for applications in sensing, imaging, and lighting. The emission properties of these materials can originate from the organic linker, the metal center, or from charge transfer interactions between them. Pyrimidine-based compounds, in general, are known to be used in optoelectronic materials. researchgate.net Furthermore, MOFs constructed from ligands like pyrimidine-4,6-dicarboxylate have shown photoluminescent properties. mdpi.com The extended π-system of this compound suggests that it could form the basis for luminescent materials. However, without experimental synthesis and characterization, its potential as a chromophore within a MOF remains unverified.

Covalent Organic Framework Cof Architectures Incorporating 1,3,5 Tri 5 Pyrimidinyl Benzene Analogues

Principles of COF Construction with Trigonal Pyrimidine-Substituted Linkers

The construction of COFs using trigonal pyrimidine-substituted linkers is guided by the principles of dynamic covalent chemistry, which allows for the formation of crystalline, porous structures through reversible bond formation. The C3-symmetric nature of linkers like 1,3,5-tris(4-aminophenyl)triazine is crucial for forming hexagonal 2D layered structures. nih.gov This geometry, when combined with linear linkers, predictably yields extended, porous networks.

The presence of pyrimidine (B1678525) rings within the linker structure introduces several key features. The nitrogen atoms in the pyrimidine rings can act as coordination sites for metal ions or as basic sites that can influence the catalytic activity and surface properties of the COF. Furthermore, the planarity of the aromatic system, including the pyrimidine rings, facilitates the formation of stacked layered structures, a common motif in 2D COFs. This stacking leads to the creation of regular, well-defined one-dimensional pores.

The choice of linkage chemistry is also a fundamental principle. Imine and hydrazone linkages are commonly employed due to their reversible nature, which is essential for the error-checking and self-healing processes that lead to crystalline materials rather than amorphous polymers. berkeley.edunih.govnih.gov The stability of these linkages can be further enhanced, for instance, through keto-enamine tautomerism in certain structures. unt.edu

Synthetic Strategies for 1,3,5-Tri(5-pyrimidinyl)benzene-Derived COFs (e.g., Polycondensation for Imine/Hydrazone Linkages)

The primary synthetic route to this compound-derived COFs is through polycondensation reactions. Solvothermal synthesis is a widely used method where the constituent monomers are heated in a high-boiling point solvent system, often with a catalytic amount of acid. nih.govgoogle.com This approach facilitates the reversible Schiff base reaction between amine and aldehyde functionalities to form imine-linked COFs. nih.govresearchgate.net For example, the condensation of a trigonal amine like 1,3,5-tris(4-aminophenyl)triazine with a linear dialdehyde (B1249045) results in a 2D imine-linked COF. nih.govnih.gov

Hydrazone-linked COFs are another important class, formed by the condensation of hydrazide and aldehyde monomers. berkeley.edunih.govrsc.orgarxiv.org These reactions are also typically carried out under solvothermal conditions and are known for their reversibility, which is crucial for obtaining crystalline products. berkeley.edunih.gov The resulting hydrazone linkages contribute to the robustness and functionality of the COF. nih.gov

The synthesis conditions, including the choice of solvent, reaction time, and temperature, are critical parameters that influence the crystallinity and porosity of the final COF. For instance, rapid synthesis of imine-linked 2D COFs can be achieved under Brønsted acid-catalyzed conditions, with crystallinity appearing within minutes to hours. capes.gov.br

Structural Engineering and Tunable Porosity in COFs

A key advantage of COFs is the ability to engineer their structure and tune their porosity at the molecular level. This is achieved by judiciously selecting the building blocks (linkers) with different lengths and geometries. For trigonal pyrimidine-based COFs, the pore size can be precisely controlled by varying the length of the linear linker that connects the trigonal nodes. Longer linkers result in larger pores within the 2D hexagonal framework. berkeley.edu

For example, the reaction of 2,5-diethoxyterephthalohydrazide (B2763183) with 1,3,5-triformylbenzene yields COF-42 with a specific pore size, while using the longer 1,3,5-tris(4-formylphenyl)benzene linker produces COF-43 with larger pores. berkeley.edunih.gov This demonstrates the direct correlation between linker length and pore dimensions.

The porosity of COFs is not only defined by the pore size but also by the pore volume and surface area. These properties are critical for applications such as gas storage and separation. High surface areas, often exceeding 1000 m²/g, are a hallmark of well-constructed COFs. nih.govnih.gov The stacking arrangement of the 2D layers (e.g., eclipsed vs. staggered) also influences the pore structure and accessibility.

Impact of Peripheral Functionalization on COF Properties

The properties of this compound-based COFs can be significantly altered by introducing functional groups on the periphery of the building blocks. This pre-synthetic functionalization allows for the incorporation of specific chemical functionalities into the COF structure, thereby tailoring its properties for particular applications.

For instance, the introduction of hydroxyl groups into the pore walls of an imine-linked COF can create coordination sites for metal ions. nih.gov This post-combustion CO2 capture is considered the most effective technique for minimizing CO2 emitted from industrial and energy-related sources. To this end, different technologies have been applied for CO2 capture, such as membrane separation liquid ammonia, and amine absorption and adsorption. mdpi.com The incorporation of aromatic amine groups has been shown to increase CO2 adsorption capacity. nih.govresearchgate.net

Fluorination of the organic linkers is another strategy to modify COF properties. Fluorinated COFs can exhibit enhanced stability and different gas sorption behaviors compared to their non-fluorinated counterparts. nih.gov The introduction of ethynyl (B1212043) groups on the pore walls allows for post-synthetic modification via click chemistry, enabling the immobilization of chiral organocatalysts. researchgate.net

Emerging Applications of this compound-Based COFs

The unique structural features of COFs derived from this compound and its analogues make them promising candidates for a variety of applications.

Gas Adsorption and Separation

The well-defined, tunable porosity and high surface area of these COFs are highly advantageous for gas adsorption and separation. The presence of nitrogen-rich pyrimidine rings can enhance the affinity for certain gases, such as CO2, through dipole-quadrupole interactions.

For example, a benzothiazole-containing COF synthesized from 1,3,5-tris(4-formylphenyl)benzene showed a CO2 adsorption of 7.8 wt% at 273 K and 1 bar. ossila.com Similarly, an azine-linked COF, ACOF-1, displayed high adsorption selectivity for CO2 over N2 and CH4. unt.edu The strategic placement of functional groups, such as aromatic amines, can further improve CO2/N2 selectivity, which is crucial for post-combustion carbon capture. nih.govresearchgate.net

COFBuilding BlocksBET Surface Area (m²/g)CO₂ Adsorption CapacityReference
TIBM-Cu MOF1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene and Cu2+Not specified3.60 mmol/g at 298 K and 1 bar mdpi.com
TIBM-Al MOF1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene and Al3+Not specified2.04 mmol/g at 298 K and 1 bar mdpi.com
TIBM-Cr MOF1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene and Cr3+2141.11.67 mmol/g at 298 K and 1 bar mdpi.com
HHU-COF-11,3,5-tris-(4-aminophenyl)triazine and 4,4'-biphenyldicarboxaldehydeNot specifiedNot specified for CO₂ nih.gov
HHU-COF-2 (Fluorinated)1,3,5-tris-(4-aminophenyl)triazine and 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxaldehydeNot specifiedNot specified for CO₂ nih.gov
Me₃TFB-(NH₂)₂BDNot specified1624 ± 891.12 ± 0.26 mmol/g at 273 K and 1 bar nih.gov

Photocatalysis and Light-Emitting Applications

The extended π-conjugated systems inherent in these COFs, which can be further modulated by the pyrimidine units, make them suitable for photocatalytic and light-emitting applications. nih.govnih.gov These materials can act as metal-free photocatalysts for various organic transformations and for energy production, such as hydrogen evolution from water. rsc.orgarxiv.orgnih.gov

For instance, a hydrazone-based COF has been shown to be capable of visible-light-driven hydrogen generation. rsc.orgarxiv.org The introduction of pyrimidine units into a benzotrithiophene-based COF (BTT-MD-COF) was found to accelerate the separation of photoinduced electron-hole pairs, leading to efficient photosynthesis of hydrogen peroxide. sciopen.com Under visible light, BTT-MD-COF exhibited a high H₂O₂ production rate of up to 5691.2 μmol·h⁻¹·g⁻¹. sciopen.com Furthermore, a 2D semiconducting COF synthesized from 1,3,5-tris(4-formylphenyl)benzene has been investigated for H₂ evolution, showing a production rate of 2.9 μmol/h. ossila.com

Sensory Applications

Covalent Organic Frameworks (COFs) incorporating pyrimidine-based building blocks and their structural analogues have emerged as a promising class of materials for various sensory applications. The inherent properties of these frameworks, such as high porosity, large surface area, tunable pore chemistry, and exceptional stability, make them ideal platforms for the development of highly sensitive and selective sensors. The nitrogen-rich pyrimidine units, in particular, can act as active sites for interacting with a wide range of analytes, leading to detectable changes in the material's properties, such as fluorescence or electrochemical signals.

The strategic design of COFs allows for the pre-design of their network topology and the functionalization of their pores, which is crucial for targeted analyte detection. ucm.es By selecting appropriate building blocks, researchers can create COFs with specific recognition sites for analytes, enhancing the selectivity of the sensor. Furthermore, the ordered and crystalline nature of COFs facilitates a better understanding of the structure-property relationships that govern their sensory performance. frontiersin.orgnih.gov

Fluorescent Sensing

The incorporation of pyrimidine and its analogues into COF structures can impart intrinsic fluorescence to the material. This luminescence can be modulated upon interaction with specific analytes, forming the basis for "turn-on" or "turn-off" fluorescent sensors. The porous nature of these COFs allows for the efficient diffusion of analytes to the recognition sites, enabling rapid and sensitive detection.

One notable example involves a pyrimidine-modified COF that demonstrates the ability to detect palladium (Pd2+) ions. researchgate.net The nitrogen atoms within the pyrimidine moieties provide excellent coordination sites for metal ions. This interaction can lead to a change in the fluorescence of the COF, allowing for the visual detection of the target ion. In one study, a fluorescent test paper was developed by growing the COF in-situ on a filter paper, which enabled the rapid, naked-eye detection of Pd2+ within seconds under a UV lamp. researchgate.net

Similarly, COFs containing triazine, a structural analogue of pyrimidine, have been investigated for their sensing capabilities. For instance, a triazine-based COF was synthesized for the sensitive and selective detection of Fe3+ ions. researchgate.net The dispersions of this COF emit strong fluorescence, which is quenched in the presence of Fe3+.

The sensory performance of these fluorescent COFs is summarized in the table below:

COF Name/TypeTarget AnalyteSensing MechanismDetection LimitReference
Pyrimidine-modified COFPd2+Fluorescence quenchingNot specified researchgate.net
TaDAP (Triazine-based COF)Fe3+Fluorescence quenchingNot specified researchgate.net

These examples highlight the potential of pyrimidine and triazine-containing COFs as robust platforms for the development of fluorescent sensors for environmental and biological monitoring.

Electrochemical Sensing

The electroactive nature of pyrimidine and its analogues can be harnessed to develop electrochemical sensors with high sensitivity and selectivity. ucm.es When incorporated into a COF, these units can facilitate electron transfer processes at the electrode-electrolyte interface, leading to a measurable electrochemical response upon interaction with an analyte. The high surface area and ordered channels of the COF enhance the accessibility of the electroactive sites, thereby improving the sensor's performance. nih.govmdpi.com

For instance, a COF synthesized from 1,3,5-tris-(4-aminophenyl)triazine and 2,6-diformylpyridine has been used to create an electrochemical sensor. researchgate.net While the primary application discussed was catalysis, the principle of utilizing the triazine-based framework for electrochemical applications is relevant. In another study, a COF containing a triazine group was prepared and used to modify a glassy carbon electrode for the detection of dopamine (B1211576). researchgate.net This sensor exhibited excellent selectivity and stability, with a good linear response to dopamine over a wide concentration range. researchgate.net

The performance of these electrochemical sensors is detailed in the table below:

COF Name/TypeTarget AnalyteLinear RangeDetection LimitReference
COF-1 (Triazine-based)Dopamine1 to 500 μM0.5 μM researchgate.net
TAPB-DMTP-COF (Triazine analogue-based)Lead (Pb2+)Not specifiedNot specified frontiersin.org

These findings underscore the versatility of COFs incorporating pyrimidine analogues in the fabrication of high-performance electrochemical sensors for a variety of target molecules. The ability to tune the electronic properties and pore environment of these COFs opens up avenues for designing next-generation sensors with enhanced capabilities. mdpi.com

Supramolecular Chemistry and Self Assembly Phenomena

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

No published studies have investigated the specific non-covalent interactions of 1,3,5-Tri(5-pyrimidinyl)benzene. While the pyrimidine (B1678525) rings offer potential sites for hydrogen bonding and π-π stacking, and could participate in halogen bonding if appropriately substituted, no experimental or theoretical data exists to confirm or characterize these interactions for this specific molecule. nih.govresearchgate.netnih.govmhmedical.com

Self-Assembly Pathways and Hierarchical Structure Formation

There is no information available regarding the self-assembly pathways or the formation of hierarchical structures involving this compound. Research on analogous benzene-1,3,5-tricarboxamide (B1221032) derivatives shows they can form one-dimensional nanostructures, but this cannot be extrapolated to the title compound without direct evidence. rsc.orgnih.govrsc.org

Role of Molecular Conformation and Steric Effects in Supramolecular Organization

The influence of molecular conformation and steric effects on the supramolecular organization of this compound has not been studied. The rotational freedom of the pyrimidine rings around the bond to the central benzene (B151609) ring would certainly play a role, but without structural data, any discussion would be unfounded. libretexts.orglibretexts.org

Host-Guest Chemistry and Recognition Principles with Pyrimidine-Scaffolds

While pyrimidine scaffolds are known to participate in host-guest chemistry, there are no specific examples or studies involving this compound as either a host or a guest molecule. rsc.org

Dynamic Covalent and Non-Covalent Systems Involving 1,3,5-Trisubstituted Benzene Derivatives

The field of dynamic covalent and non-covalent systems is rich, particularly with 1,3,5-trisubstituted benzene derivatives. researchgate.net However, there is no research that incorporates this compound into such systems.

Future Research Directions and Outlook

Exploration of Novel Derivatization Strategies for Targeted Functionality

Future research will heavily focus on the strategic derivatization of the 1,3,5-Tri(5-pyrimidinyl)benzene core to impart specific functionalities. The pyrimidine (B1678525) rings offer reactive sites for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's electronic, optical, and self-assembly properties.

Key areas of exploration will include:

Introduction of Electron-Donating and Electron-Withdrawing Groups: By strategically placing substituents with varying electronic characteristics on the pyrimidine rings, researchers can modulate the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This will be crucial for its application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Attachment of Polymerizable Moieties: The incorporation of polymerizable groups, such as vinyl or acetylene (B1199291) functionalities, will pave the way for the synthesis of novel polymers and co-polymers. These materials could exhibit interesting properties for applications in areas like gas separation membranes and dielectric materials.

Functionalization for Supramolecular Assembly: The introduction of recognition motifs, such as hydrogen-bonding units or metal-coordinating sites, will allow for the controlled self-assembly of this compound into well-defined supramolecular architectures. This could lead to the development of functional gels, liquid crystals, and porous materials.

Advances in Scalable and Sustainable Synthesis

While laboratory-scale synthesis of this compound has been established, a significant future challenge lies in developing scalable and sustainable synthetic routes. Current methods often rely on multi-step procedures with potentially hazardous reagents and solvents.

Future research in this area will likely focus on:

Catalytic Methods: Exploring novel catalytic systems, including transition metal catalysts and organocatalysts, could lead to more atom-economical and environmentally friendly synthetic pathways.

Green Chemistry Approaches: The adoption of green chemistry principles, such as the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions (e.g., microwave or flow chemistry), will be critical for the sustainable production of this compound.

A comparative analysis of potential synthetic strategies is presented in the table below:

Synthesis StrategyAdvantagesDisadvantages
Traditional Multi-Step Synthesis Well-established, reliable for small-scale production.Time-consuming, generates significant waste, may use hazardous reagents.
One-Pot Synthesis Increased efficiency, reduced waste, lower cost.May require complex catalyst systems, optimization can be challenging.
Catalytic Cross-Coupling Reactions High yields, good functional group tolerance.Catalyst cost and removal can be an issue, may require inert atmospheres.
Green Chemistry Approaches Environmentally friendly, sustainable, potentially lower cost.May require development of new methodologies, initial investment in new technologies.

Integration into Hybrid Materials and Composites

The unique properties of this compound make it an attractive building block for the creation of advanced hybrid materials and composites. Its rigid, planar structure and the presence of nitrogen atoms for potential coordination offer opportunities for creating materials with enhanced properties.

Future research directions include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyrimidine nitrogen atoms can act as coordination sites for metal ions, leading to the formation of novel MOFs and coordination polymers. These materials could exhibit high porosity and be suitable for applications in gas storage, separation, and catalysis.

Polymer Composites: Incorporating this compound as a functional filler into polymer matrices could enhance the thermal, mechanical, and electronic properties of the resulting composites. For example, its incorporation into epoxy resins could lead to materials with improved thermal stability and dielectric performance.

Hybrid Perovskites: The nitrogen-rich nature of the molecule makes it a potential candidate for use as a passivating agent or an interlayer in perovskite solar cells, potentially improving their efficiency and stability.

Development of Next-Generation Computational Models for Predictive Design

Computational modeling will play an increasingly vital role in accelerating the discovery and design of new materials based on this compound. Advanced computational techniques can predict the properties of novel derivatives and guide experimental efforts.

Future research in this area will focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods will be employed to predict the electronic structure, optical properties, and reactivity of new derivatives. This will allow for the in-silico screening of candidates for specific applications.

Molecular Dynamics Simulations: These simulations will provide insights into the self-assembly behavior of the molecule and its interactions with other components in hybrid materials. This will be crucial for understanding the structure-property relationships in these complex systems.

Machine Learning and Artificial Intelligence: By training machine learning models on existing experimental and computational data, researchers can develop predictive tools to rapidly identify promising new derivatives with desired properties, significantly accelerating the materials discovery process.

Interdisciplinary Impact and Broader Applications in Advanced Materials Science

The exploration of this compound is expected to have a significant interdisciplinary impact, bridging the fields of organic chemistry, materials science, physics, and engineering. The development of new materials based on this compound will likely find applications in a wide range of advanced technologies.

Potential broader applications include:

Organic Electronics: As previously mentioned, tailored derivatives could be used in OLEDs, OPVs, and organic field-effect transistors (OFETs).

Sensing: Functionalized derivatives could be designed to selectively bind to specific analytes, leading to the development of highly sensitive and selective chemical sensors.

Catalysis: The incorporation of catalytically active sites onto the molecular framework could lead to the development of novel homogeneous and heterogeneous catalysts.

Biomedical Applications: While outside the immediate scope of materials science, the biocompatibility and potential for functionalization of pyrimidine-based compounds suggest possible future explorations in drug delivery and bio-imaging.

The continued investigation of this compound and its derivatives holds immense promise for the development of next-generation materials with tailored functionalities, contributing to advancements across a spectrum of scientific and technological domains.

Q & A

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Catalyst (Pd)5-10 mol%Higher yields
SolventTHF or DMFImproved solubility
Temperature80-100°C (reflux)Faster coupling
Reaction Time12-24 hoursComplete conversion

Yield optimization (e.g., ~68% for analogous compounds) requires precise stoichiometry and exclusion of moisture .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural validation?

Answer:
Discrepancies often arise from tautomerism, solvent effects, or impurities. Methodological considerations:

  • NMR Analysis :
    • Use deuterated DMSO for enhanced solubility and peak resolution.
    • Compare experimental 13C^{13}\text{C} NMR shifts with DFT-calculated values to confirm pyrimidine ring substitution patterns .
    • Example: Pyrimidinyl protons appear as doublets in 1H^{1}\text{H} NMR (δ 8.5-9.5 ppm) due to deshielding .
  • IR Spectroscopy :
    • Validate CN stretches (~2220 cm1^{-1}) and carbonyl groups (~1719 cm1^{-1}) to rule out side reactions .
  • Mass Spectrometry :
    • High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 537.65 for analogous structures) .

Pitfalls : Solvent residues (e.g., DMF) may obscure peaks; always run blank controls .

Basic: What are the critical physicochemical properties of this compound, and how are they characterized?

Answer:

PropertyMethodTypical Value
Thermal StabilityTGA (N2_2 atmosphere)Stable up to 300-400°C
SolubilitySolvent screeningSoluble in DMF, DMSO
CrystallinityPXRDAmorphous or crystalline phases
Surface AreaBET Analysis (N2_2 adsorption)~500-700 m2^2/g (if porous)

Thermal stability is critical for applications in high-temperature environments (e.g., catalysis) . Solubility in polar aprotic solvents enables solution-processing for thin-film devices .

Advanced: How can this compound be integrated into covalent organic frameworks (COFs) for enhanced porosity and functionality?

Answer:
The compound’s trigonal symmetry and nitrogen-rich pyrimidine groups make it a promising COF building block. Strategies include:

  • Condensation Reactions : Link with boronic acids (e.g., 1,4-phenylenediboronic acid) to form β-ketoenamine-linked COFs .
  • Post-Synthetic Modification : Functionalize pyrimidine N atoms with metal ions (e.g., Cu+^+) for catalytic sites .

Q. Challenges :

  • Achieving eclipsed vs. staggered layer stacking (PXRD analysis required) .
  • Balancing porosity (~10-20 Å pore size) with mechanical stability.

Advanced: What role does this compound play in organic electronics, and how does its electronic structure influence device performance?

Answer:
The compound’s electron-deficient pyrimidine rings enhance electron transport, making it suitable for:

  • Hole-Blocking Layers (HBLs) : In OLEDs, it prevents hole leakage to the cathode, improving efficiency (e.g., TmPyPB analogs achieve turn-on voltages <3.5 V) .
  • Electron-Transport Materials (ETMs) : High electron mobility (~104^{-4} cm2^2/V·s) due to π-conjugation and nitrogen lone-pair interactions .

Q. Electronic Structure :

  • LUMO levels (~-3.1 eV) align with common cathodes (e.g., Al/LiF).
  • Bandgap tuning via substituents (e.g., CF3_3 groups lower LUMO further) .

Basic: What analytical techniques are essential for purity assessment of this compound?

Answer:

  • HPLC : Reverse-phase C18 column (ACN/water gradient) detects impurities (<1% required for device-grade purity) .
  • Elemental Analysis : Confirm C, H, N content (±0.3% theoretical) .
  • TGA-DSC : Identify decomposition steps and melting points (e.g., 195-200°C for analogs) .

Advanced: How can computational modeling guide the design of this compound derivatives for targeted applications?

Answer:

  • DFT Calculations : Predict HOMO/LUMO levels, charge transport properties, and binding energies with metals .
  • Molecular Dynamics (MD) : Simulate COF assembly pathways to optimize solvent selection (e.g., mesitylene/dioxane mixtures) .
  • Docking Studies : Screen for host-guest interactions in supramolecular chemistry (e.g., drug delivery) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.